Cas no 2172001-98-6 (3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid)

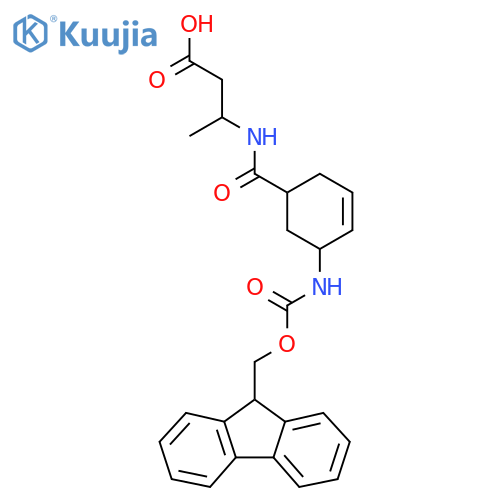

2172001-98-6 structure

商品名:3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid

- 2172001-98-6

- EN300-1555487

- 3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid

-

- インチ: 1S/C26H28N2O5/c1-16(13-24(29)30)27-25(31)17-7-6-8-18(14-17)28-26(32)33-15-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-6,8-12,16-18,23H,7,13-15H2,1H3,(H,27,31)(H,28,32)(H,29,30)

- InChIKey: OVGKRQRPGIUPBV-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CCC(C(NC(C)CC(=O)O)=O)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 448.19982200g/mol

- どういたいしつりょう: 448.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 8

- 複雑さ: 731

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1555487-5.0g |

3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid |

2172001-98-6 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1555487-10000mg |

3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid |

2172001-98-6 | 10000mg |

$14487.0 | 2023-09-25 | ||

| Enamine | EN300-1555487-500mg |

3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid |

2172001-98-6 | 500mg |

$3233.0 | 2023-09-25 | ||

| Enamine | EN300-1555487-100mg |

3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid |

2172001-98-6 | 100mg |

$2963.0 | 2023-09-25 | ||

| Enamine | EN300-1555487-2.5g |

3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid |

2172001-98-6 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1555487-1000mg |

3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid |

2172001-98-6 | 1000mg |

$3368.0 | 2023-09-25 | ||

| Enamine | EN300-1555487-0.5g |

3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid |

2172001-98-6 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1555487-50mg |

3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid |

2172001-98-6 | 50mg |

$2829.0 | 2023-09-25 | ||

| Enamine | EN300-1555487-250mg |

3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid |

2172001-98-6 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1555487-0.1g |

3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid |

2172001-98-6 | 0.1g |

$2963.0 | 2023-06-05 |

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

2172001-98-6 (3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid) 関連製品

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量